molecular formula C8H4Br2FNS B13724970 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate

Cat. No.: B13724970
M. Wt: 325.00 g/mol
InChI Key: GJRSNXNDCVDDTP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate is a halogenated aromatic isothiocyanate derivative characterized by a phenyl ring substituted with bromine (Br) at positions 2 and 4, fluorine (F) at position 5, and a methyl (-CH₃) group at position 4. The isothiocyanate (-N=C=S) functional group at position 1 confers reactivity, enabling its use in synthesizing thiourea derivatives, coordination complexes, or bioactive molecules. Halogen substituents enhance electronegativity and steric bulk, influencing solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C8H4Br2FNS

Molecular Weight

325.00 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-4-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H4Br2FNS/c1-4-7(11)5(9)2-6(10)8(4)12-3-13/h2H,1H3

InChI Key

GJRSNXNDCVDDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)Br)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate typically involves the following steps:

    Bromination: The starting material, 5-fluoro-6-methylphenylisothiocyanate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 4 positions of the phenyl ring.

    Isolation and Purification: The reaction mixture is then subjected to standard isolation and purification techniques such as filtration, washing, and recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using suitable catalysts or reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiourea derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylisothiocyanate derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of thiourea derivatives.

Scientific Research Applications

Pharmaceutical Applications

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate has been studied for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth makes it a candidate for further development in cancer therapies. Research indicates that compounds with similar isothiocyanate groups can induce apoptosis in cancer cells and inhibit cell proliferation .

Case Study : A study explored the synthesis of various isothiocyanate derivatives, including this compound, which demonstrated promising cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death .

Agricultural Applications

In agriculture, isothiocyanates are recognized for their role as biofumigants and pest control agents. Specifically, this compound has shown efficacy against certain pests and pathogens affecting crops.

Case Study : Research conducted on the application of isothiocyanates in soil health management highlighted the effectiveness of compounds like this compound in suppressing soil-borne diseases and enhancing plant growth by improving nutrient uptake .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved include:

    Protein Labeling: The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages.

    Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying the active site or other critical residues.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) highlight the target compound’s uniqueness: bromine/fluorine substitution patterns yield <60% similarity to common phenyl isothiocyanates, suggesting distinct pharmacodynamic profiles .
  • Analytical Methods : Spectrofluorometry and tensiometry (used for CMC determination in quaternary ammonium compounds) could be adapted to study the target compound’s aggregation behavior, given its amphiphilic substituents .

Biological Activity

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate is a compound of interest in various fields, particularly in medicinal chemistry and agricultural science. Its structural characteristics suggest potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10H7Br2FNS
  • Molecular Weight: 320.05 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The isothiocyanate functional group is known for its reactivity with nucleophiles, which can lead to the modulation of various signaling pathways within cells. This reactivity may result in the inhibition of enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that isothiocyanates possess significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various isothiocyanates found that compounds similar to this compound exhibited notable inhibitory effects against a range of bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of isothiocyanates has been widely studied, with many compounds demonstrating the ability to induce apoptosis in cancer cells. A study focusing on the cytotoxic effects of various isothiocyanates revealed that:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values:
Cell Line IC50 (µM)
MCF-715.0
HeLa10.5

The results indicate that this compound may inhibit cell proliferation and induce cell death in these cancer cell lines.

Study on Urease Inhibition

A significant study investigated the urease inhibition properties of various thiourea derivatives, including those related to isothiocyanates. The findings suggested that certain derivatives exhibited strong urease inhibitory activity, which could be beneficial in treating conditions like peptic ulcers:

Compound Urease Inhibition (%)
This compound78%

This highlights the potential therapeutic applications of this compound in managing gastric disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate?

  • Methodological Answer : The synthesis typically involves halogenation and thiocyanate functionalization. For bromo-fluoro-methylphenyl derivatives, sequential bromination/fluorination of a methyl-substituted aromatic ring followed by isothiocyanate introduction is common. For example, bromination of a fluorinated precursor (e.g., using NBS or Br₂ in DMF) can achieve regioselective substitution, while isothiocyanate groups are introduced via treatment with thiophosgene or ammonium thiocyanate under controlled pH . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-halogenation or decomposition.

Q. How should researchers characterize this compound spectroscopically, and what challenges might arise?

  • Methodological Answer : Use a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and purity. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometry. Challenges include distinguishing between regioisomers (e.g., bromine positioning) due to similar spectral shifts. For fluorinated analogs, 19F^{19} \text{F} NMR is critical but may require longer acquisition times due to low natural abundance . Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For halogen-heavy compounds, anisotropic displacement parameters for bromine and fluorine atoms must be carefully modeled to avoid overfitting. High-resolution data (≤1.0 Å) is ideal. If twinning is observed (common in halogenated crystals), use the TWIN/BASF commands in SHELXL. For weak diffraction, integrate synchrotron data and apply restraints to bond lengths/angles based on similar structures .

Q. What experimental strategies address contradictions in reaction mechanisms involving this isothiocyanate?

  • Methodological Answer : Mechanistic studies require kinetic profiling (e.g., via in situ IR or 19F^{19} \text{F} NMR) to track intermediate formation. For example, reactions with nucleophiles (e.g., amines) may proceed via a thiourea intermediate, which can be trapped using low-temperature quenching. Isotopic labeling (e.g., 15N^{15} \text{N}-thiocyanate) paired with MS/MS fragmentation clarifies bond-breaking steps. Conflicting data (e.g., competing pathways) should be analyzed using DFT calculations to compare activation energies .

Q. How can researchers ensure reproducibility in studies involving this compound’s bioactivity or reactivity?

  • Methodological Answer : Strict control of reaction conditions (solvent purity, anhydrous environments) is critical. For bioactivity assays, validate compound stability under assay conditions (e.g., pH, temperature) via HPLC monitoring. Report detailed synthetic protocols, including purification methods (e.g., column chromatography vs. recrystallization) and storage conditions (e.g., -20°C under argon for moisture-sensitive isothiocyanates) . Triangulate data using orthogonal techniques (e.g., spectroscopic, chromatographic, and crystallographic) to confirm results.

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at ≤-20°C to prevent hydrolysis of the isothiocyanate group. Use anhydrous solvents (e.g., DMF, THF) for reactions, and avoid prolonged exposure to moisture. Safety protocols include working in a fume hood, using PPE (gloves, goggles), and referencing the compound’s SDS for toxicity data (e.g., lacrimation risks) .

Q. How can researchers optimize reaction yields when using this compound in heterocyclic synthesis?

  • Methodological Answer : For cycloadditions or nucleophilic additions, employ catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance reactivity. Microwave-assisted synthesis can reduce reaction times and improve yields for thermally demanding steps. Monitor reaction progress via TLC or LC-MS to identify quenching points and minimize side products (e.g., dimerization) .

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. Replicate experiments under standardized conditions and cross-validate with published data for analogous compounds. For NMR, report solvent peaks and internal standards (e.g., TMS). If contradictions persist, use X-ray crystallography or computational modeling (e.g., DFT-based chemical shift predictions) to resolve structural uncertainties .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups. Report confidence intervals and effect sizes to contextualize significance. Include raw data in supplementary materials to enable meta-analyses .

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